molecular formula C32H44O16 B12096362 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

Cat. No.: B12096362
M. Wt: 684.7 g/mol
InChI Key: ASBUJZATOUFOJD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and methoxyphenyl moieties. This compound is notable for its intricate structure, which includes several sugar-like rings and phenolic groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol typically involves multi-step organic synthesis. Key steps include:

    Formation of the oxane rings: This can be achieved through glycosylation reactions where sugar derivatives are used as starting materials.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed, often using reagents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) under controlled conditions.

    Attachment of methoxyphenyl groups: This step involves etherification reactions, where methoxyphenyl derivatives are introduced using reagents such as methanol and strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy groups under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antioxidant properties due to the presence of phenolic groups. It may also serve as a model compound for studying carbohydrate-protein interactions.

Medicine

In medicine, the compound’s antioxidant properties are explored for potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

Industry

In the industrial sector, the compound can be used in the formulation of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another polyphenolic compound with antioxidant properties.

    Rutin: A glycoside of quercetin, also known for its antioxidant activity.

    Epicatechin: A flavonoid with similar hydroxyl groups and antioxidant effects.

Uniqueness

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol is unique due to its complex structure, which combines multiple sugar-like rings with phenolic groups. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler compounds like quercetin or rutin.

Properties

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3

InChI Key

ASBUJZATOUFOJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Origin of Product

United States

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